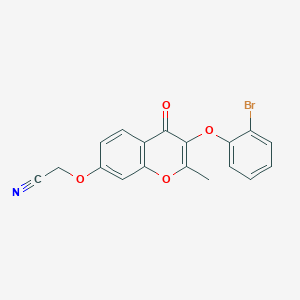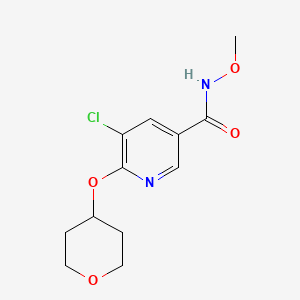
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with formamide to form the quinazoline core.
Substitution Reactions: Introduction of the 2-chlorobenzyl and 2-methylphenyl groups through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the dione structure under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various substituted quinazolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 1-(2-methylbenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitution pattern on the quinazoline core, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorobenzyl and 2-methylphenyl groups may confer distinct properties compared to other quinazoline derivatives.
Eigenschaften
CAS-Nummer |
899900-92-6 |
|---|---|
Molekularformel |
C22H17ClN2O2 |
Molekulargewicht |
376.84 |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI-Schlüssel |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


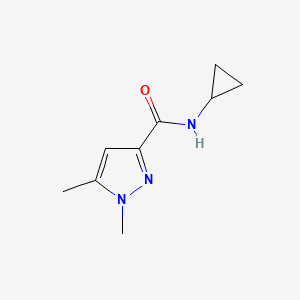
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)
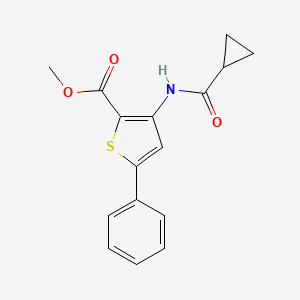
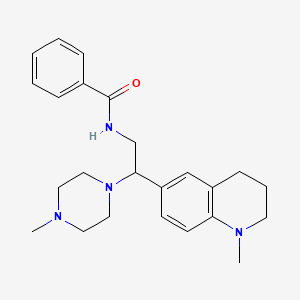


![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-(4-chlorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2495732.png)
